1-Chloro-3-ethynyl-5-methylbenzene
Overview
Description
1-Chloro-3-ethynyl-5-methylbenzene is an organic compound with the molecular formula C9H7Cl. It is a colorless liquid with a strong odor and is commonly used in various industrial and scientific applications. This compound is part of the benzene derivatives family, which are known for their stability and reactivity due to the aromatic ring structure.
Mechanism of Action
Mode of Action
Based on its structure, it can be inferred that it might undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .
Action Environment
The action, efficacy, and stability of 1-Chloro-3-ethynyl-5-methylbenzene can be influenced by various environmental factors. These may include temperature, pH, presence of other molecules, and specific conditions within the biological system where it is applied .
Preparation Methods
The synthesis of 1-Chloro-3-ethynyl-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane . Another method involves the Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . These methods are favored for their mild reaction conditions and high yields.
Chemical Reactions Analysis
1-Chloro-3-ethynyl-5-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction for benzene derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.
Coupling Reactions: The Suzuki-Miyaura coupling is used to form carbon-carbon bonds, which is essential in the synthesis of more complex molecules.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-ethynyl-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
1-Chloro-3-ethynyl-5-methylbenzene can be compared with other benzene derivatives such as:
- 1-Chloro-2-ethynylbenzene
- 1-Chloro-4-ethynylbenzene
- 1-Bromo-3-ethynyl-5-methylbenzene
These compounds share similar chemical properties but differ in their reactivity and applications. The unique positioning of the ethynyl and methyl groups in this compound gives it distinct reactivity patterns and makes it valuable in specific synthetic applications .
Properties
IUPAC Name |
1-chloro-3-ethynyl-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-3-8-4-7(2)5-9(10)6-8/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDQZEIYCZKAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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